molecular formula C15H18N6O3 B11189928 N-{4-[5-amino-4-(morpholin-4-ylcarbonyl)-1H-1,2,3-triazol-1-yl]phenyl}acetamide

N-{4-[5-amino-4-(morpholin-4-ylcarbonyl)-1H-1,2,3-triazol-1-yl]phenyl}acetamide

Cat. No.: B11189928
M. Wt: 330.34 g/mol
InChI Key: UXCTYDJUUJLJFC-UHFFFAOYSA-N
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Description

N-{4-[5-amino-4-(morpholin-4-ylcarbonyl)-1H-1,2,3-triazol-1-yl]phenyl}acetamide is a complex organic compound that features a triazole ring, a morpholine moiety, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[5-amino-4-(morpholin-4-ylcarbonyl)-1H-1,2,3-triazol-1-yl]phenyl}acetamide typically involves a multi-step process:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Introduction of the Morpholine Moiety: The morpholine group can be introduced via a nucleophilic substitution reaction.

    Attachment of the Acetamide Group: This step involves the acylation of an amine group with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group.

    Reduction: Reduction reactions can target the triazole ring or the carbonyl group in the morpholine moiety.

    Substitution: The aromatic ring and the triazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Products may include nitroso or nitro derivatives.

    Reduction: Reduced forms of the triazole or morpholine moieties.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry.

    Materials Science:

Biology and Medicine

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

    Biological Probes: Used in the study of biological pathways and mechanisms.

Industry

    Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of N-{4-[5-amino-4-(morpholin-4-ylcarbonyl)-1H-1,2,3-triazol-1-yl]phenyl}acetamide involves its interaction with specific molecular targets. The triazole ring can engage in π-π stacking interactions, while the morpholine moiety can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[5-amino-4-(piperidin-4-ylcarbonyl)-1H-1,2,3-triazol-1-yl]phenyl}acetamide
  • N-{4-[5-amino-4-(pyrrolidin-4-ylcarbonyl)-1H-1,2,3-triazol-1-yl]phenyl}acetamide

Uniqueness

N-{4-[5-amino-4-(morpholin-4-ylcarbonyl)-1H-1,2,3-triazol-1-yl]phenyl}acetamide is unique due to the presence of the morpholine moiety, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H18N6O3

Molecular Weight

330.34 g/mol

IUPAC Name

N-[4-[5-amino-4-(morpholine-4-carbonyl)triazol-1-yl]phenyl]acetamide

InChI

InChI=1S/C15H18N6O3/c1-10(22)17-11-2-4-12(5-3-11)21-14(16)13(18-19-21)15(23)20-6-8-24-9-7-20/h2-5H,6-9,16H2,1H3,(H,17,22)

InChI Key

UXCTYDJUUJLJFC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)N3CCOCC3)N

Origin of Product

United States

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